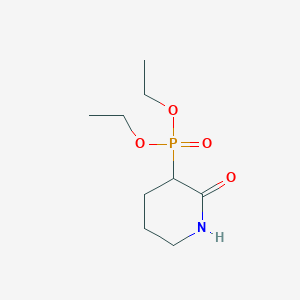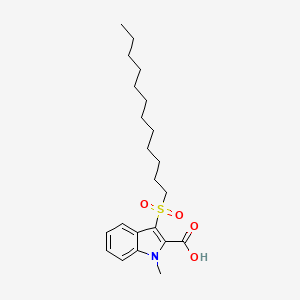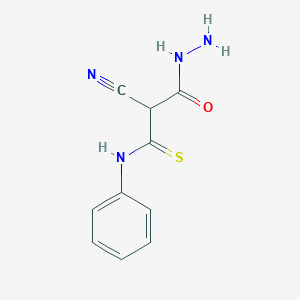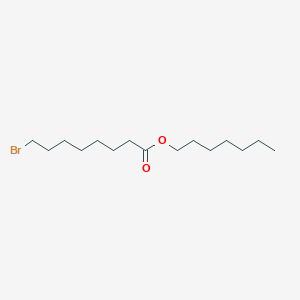
(2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester typically involves the reaction of piperidinone derivatives with phosphonic acid esters. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine derivatives.
Aplicaciones Científicas De Investigación
(2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These include compounds like piperidine, piperidinone, and other substituted piperidines.
Phosphonic acid esters: These include compounds like diethyl phosphonate and other phosphonic acid derivatives.
Uniqueness
(2-Oxo-piperidin-3-yl)-phosphonic acid diethyl ester is unique due to its specific structure, which combines the piperidine ring with a phosphonic acid ester group. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
457653-54-2 |
|---|---|
Fórmula molecular |
C9H18NO4P |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylpiperidin-2-one |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)8-6-5-7-10-9(8)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clave InChI |
QCDIGZPSBXLKIY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CCCNC1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)

![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)

![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)
